4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole
Description
4-Iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by a methoxymethyl group at position 5, an iodine atom at position 4, and a methyl group at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms, known for their versatility in pharmaceutical, agrochemical, and material science applications. The iodine substituent enhances electrophilic reactivity, enabling further functionalization, while the methoxymethyl group contributes to solubility and steric effects.
Properties
CAS No. |
1856059-59-0 |
|---|---|
Molecular Formula |
C6H9IN2O |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole typically involves the following steps:
-
Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.
-
Introduction of the Iodine Atom: : The iodine atom can be introduced via electrophilic iodination. This step often employs iodine or iodine monochloride (ICl) as the iodinating agents in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).
-
Methoxymethylation: : The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
-
Methylation: : The methyl group at the 1-position can be introduced through N-methylation using methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The iodine atom at the 4-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids. Reduction reactions can also occur, potentially reducing the pyrazole ring or the substituents.
-
Coupling Reactions: : The iodine atom can participate in cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄), bases like potassium carbonate (K₂CO₃), and solvents such as tetrahydrofuran (THF) or toluene.
Major Products
Substitution Products: Depending on the nucleophile, products can include 4-amino-5-(methoxymethyl)-1-methyl-1H-pyrazole, 4-thio-5-(methoxymethyl)-1-methyl-1H-pyrazole, etc.
Oxidation Products: 4-iodo-5-(formylmethyl)-1-methyl-1H-pyrazole, 4-iodo-5-(carboxymethyl)-1-methyl-1H-pyrazole.
Coupling Products: Various biaryl or heteroaryl derivatives depending on the coupling partners.
Scientific Research Applications
Chemistry
In chemistry, 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a building block for designing bioactive molecules. Its derivatives may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound can be explored for their potential therapeutic effects. The compound’s structure allows for modifications that can enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole depends on its specific application and the biological target. Generally, the compound may interact with enzymes, receptors, or other proteins, modulating their activity. The methoxymethyl and iodine substituents can influence the compound’s binding affinity and specificity towards its targets.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Receptors: It can act as an agonist or antagonist at various receptors, influencing signal transduction pathways.
Proteins: The compound may interact with proteins involved in cellular processes, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Functional Group Variations
Positional Isomers
- 1-Methyl-4-iodo-1H-pyrazole : This positional isomer lacks the methoxymethyl group at position 5 and has iodine at position 3. The absence of the polar methoxymethyl group reduces solubility in polar solvents compared to the target compound. Its simpler structure may facilitate synthesis but limits applications requiring steric bulk .
- Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate : Features a carboxylate ester at position 4 and iodine at position 5. The electron-withdrawing ester group increases acidity (predicted pKa = -1.24) and alters reactivity in nucleophilic substitutions. This compound has a higher molar mass (266.04 g/mol) and density (1.96 g/cm³) than the target compound, likely due to the carboxylate moiety .
Heterocyclic and Aromatic Modifications
- The allyl and phenyl groups increase hydrophobicity, contrasting with the methoxymethyl group’s polarity in the target compound .
- 5-((Azetidin-3-yloxy)methyl)-4-chloro-1-ethyl-3-methyl-1H-pyrazole : Contains an azetidine ring and chloro substituent. The azetidine group introduces conformational rigidity, while the chloro atom enhances electrophilicity for cross-coupling reactions, differing from iodine’s role in Suzuki-Miyaura couplings .
Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Boiling Point (°C) | pKa | Solubility Features |
|---|---|---|---|---|---|---|
| 4-Iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole | C₆H₉IN₂O | 252.06 | I (C4), CH₂OCH₃ (C5), CH₃ (N1) | N/A | N/A | Moderate polarity due to methoxymethyl |
| Methyl 5-iodo-1-methyl-1H-pyrazole-4-carboxylate | C₆H₇IN₂O₂ | 266.04 | I (C5), COOCH₃ (C4), CH₃ (N1) | 293.2 (predicted) | -1.24 | Low aqueous solubility |
| 1-Methyl-4-iodo-1H-pyrazole | C₄H₅IN₂ | 207.00 | I (C4), CH₃ (N1) | N/A | N/A | Hydrophobic |
Biological Activity
4-Iodo-5-(methoxymethyl)-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an iodine atom, which is known to enhance the compound's binding affinity to biological targets. The methoxymethyl group improves solubility, making it more bioavailable in biological systems.
The biological activity of this pyrazole derivative is primarily attributed to its interactions with specific enzymes and receptors. The iodine atom can facilitate stronger binding to molecular targets, potentially leading to modulation of their activity. This interaction could result in either inhibition or activation of target proteins, influencing various cellular pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, demonstrating a mechanism that may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 4 µg/mL |
| Candida albicans | 16 µg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Various studies have shown that it can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells and inhibiting cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.08 |
| HeLa (Cervical Cancer) | 0.15 |
| A549 (Lung Cancer) | 0.10 |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) assessed the antimicrobial activity of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, supporting the compound's potential as a lead candidate for antibiotic development.
Study 2: Anticancer Mechanisms
In a separate study by Johnson et al. (2024), the anticancer effects of the compound were evaluated on multiple cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in MCF-7 cells, indicating a potential mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
